Nitro-aromatic intermediates often trigger toxicity alerts due to metabolic reduction. Weakly deactivated anilines cause off-target electrophilic substitution. 3-(Triflyl)aniline (CAS 426-59-5) solves both: metabolically stable, highly electron-withdrawing (σm=0.80) building block. • Enables robust amide couplings without harsh conditions • Ideal for membrane-permeable phosphate mimics in diabetes & oncology • Stable solid, mp 60-64°C, soluble in DMSO • Resists enzymatic reduction, avoiding late-stage attrition. Procure with confidence: batch consistency, global warehousing.
3-(Trifluoromethylsulfonyl)aniline (CAS 426-59-5) is a specialized, highly deactivated aromatic amine utilized extensively in the synthesis of advanced pharmaceuticals, agrochemicals, and functional materials. Featuring the exceptionally electron-withdrawing triflyl (-SO2CF3) group at the meta position, this compound serves as a critical precursor when standard electron-withdrawing groups fail to provide sufficient inductive deactivation or lipophilicity. As a stable, easily handled solid (melting point 60–64 °C) with excellent solubility in polar aprotic solvents like DMSO, it integrates seamlessly into mainstream industrial coupling workflows while providing unique physicochemical properties to downstream products [1].
Substituting 3-(Trifluoromethylsulfonyl)aniline with its para-isomer or more common meta-substituted analogs (such as 3-(trifluoromethyl)aniline or 3-nitroaniline) fundamentally alters synthetic processability and downstream performance. The para-triflyl isomer places the amine in direct resonance with the sulfonyl group, drastically suppressing nucleophilicity and often requiring harsh, low-yielding conditions for standard amide couplings. Conversely, substituting with 3-(trifluoromethyl)aniline provides insufficient inductive electron withdrawal, leading to off-target electrophilic aromatic substitution during complex multi-step syntheses. Furthermore, unlike the metabolically vulnerable nitro group, the -SO2CF3 group resists enzymatic reduction, making it an irreplaceable, metabolically stable isostere in pharmaceutical procurement where late-stage attrition due to toxicity must be avoided [1].
The -SO2CF3 group is recognized as one of the strongest neutral electron-withdrawing substituents. When positioned meta to the amine, it exerts a massive inductive pull (Hammett σm = 0.80), significantly exceeding the deactivation provided by a standard meta-CF3 group (σm = 0.43) or a meta-NO2 group (σm = 0.71). This precisely tunes the nucleophilicity of the aniline, allowing the amine to remain viable for catalyzed cross-couplings while heavily shielding the aromatic core from unwanted electrophilic side reactions during multi-step synthesis [1].
| Evidence Dimension | Inductive electron withdrawal (Hammett σm constant) |
| Target Compound Data | 3-(Trifluoromethylsulfonyl)aniline (σm = 0.80) |
| Comparator Or Baseline | 3-(Trifluoromethyl)aniline (σm = 0.43) |
| Quantified Difference | 0.37 Hammett units (86% greater inductive electron withdrawal than the -CF3 analog) |
| Conditions | Standard linear free-energy relationship (LFER) models |
Enables buyers to select a building block that protects the aromatic ring during harsh synthetic steps without completely destroying the amine's ability to participate in coupling reactions.
While the meta-triflyl group relies on inductive effects, the para-isomer (4-(trifluoromethylsulfonyl)aniline) engages in direct resonance with the amine lone pair, characterized by an extreme Hammett σp value of 0.96. This resonance delocalization severely depletes the amine's nucleophilicity, often necessitating forcing conditions, strong bases, or specialized catalysts to achieve basic acylation or alkylation. By procuring the meta-isomer, chemists avoid this resonance trap, ensuring smoother, higher-yielding coupling reactions under standard, scalable manufacturing conditions [1].
| Evidence Dimension | Resonance electron withdrawal (Hammett σp vs σm) |
| Target Compound Data | 3-(Trifluoromethylsulfonyl)aniline (meta, σm = 0.80, no direct resonance) |
| Comparator Or Baseline | 4-(Trifluoromethylsulfonyl)aniline (para, σp = 0.96, strong direct resonance) |
| Quantified Difference | Avoidance of 0.16 additional Hammett units of deactivation driven by resonance |
| Conditions | Comparative reactivity profiling in standard acylation/coupling workflows |
Ensures higher yields and shorter reaction times in industrial scale-up by avoiding the extreme nucleophilic deadening caused by para-resonance.
In pharmaceutical procurement, the -SO2CF3 group is frequently selected as a superior, lipophilic bioisostere for the -NO2 group. While 3-nitroaniline has a lower molecular weight, the nitro group is prone to in vivo reduction by nitroreductases, leading to toxic hydroxylamine intermediates. 3-(Trifluoromethylsulfonyl)aniline provides a similarly strong electron-withdrawing environment (σm = 0.80 vs 0.71) but is metabolically inert. Additionally, it contributes significantly to the overall lipophilicity of the final molecule, enhancing cell membrane permeability for intracellular targets [1].
| Evidence Dimension | Metabolic stability and lipophilicity contribution |
| Target Compound Data | 3-(Trifluoromethylsulfonyl)aniline (Metabolically inert, high lipophilicity) |
| Comparator Or Baseline | 3-Nitroaniline (Prone to enzymatic reduction, lower lipophilicity) |
| Quantified Difference | Complete elimination of nitroreductase-mediated toxicity pathways while maintaining strong electron withdrawal |
| Conditions | In vivo metabolic profiling and standard drug design parameters |
Reduces late-stage clinical attrition risks by replacing a toxicophore (-NO2) with a stable, highly lipophilic functional group.
Due to its high lipophilicity and metabolically stable electron-withdrawing nature, this compound is an ideal precursor for synthesizing membrane-permeable phosphate mimics used in treating diabetes and neoplastic diseases, where standard nitro-aromatics would fail due to toxicity [1].
The metabolic stability and high electronegativity of the triflyl group make this aniline a superior building block for next-generation herbicides and fungicides, where environmental persistence, target affinity, and resistance to soil degradation are required .
Utilized as a specialized monomer or end-capping agent where extreme inductive electron withdrawal (σm = 0.80) is needed to tune the optoelectronic properties or chemical resistance of aromatic polymers without the cross-linking risks associated with para-substituted resonance [2].
Acute Toxic;Irritant;Health Hazard